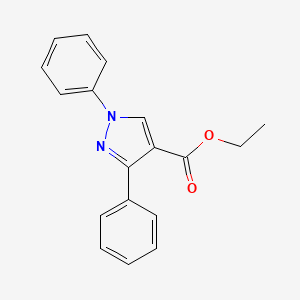

ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,3-diphenylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-20(15-11-7-4-8-12-15)19-17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEPGNDDAIRWGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358250 | |

| Record name | ethyl 1,3-diphenylpyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7189-03-9 | |

| Record name | ethyl 1,3-diphenylpyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-diphenylpyrazole-4-carboxylic acid ethyl ester structure

[1][2][3]

Executive Summary

This technical guide provides a comprehensive structural, synthetic, and pharmacological analysis of ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate .[1][2] As a scaffold, this molecule represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for COX-2 inhibitors (coxibs), adenosine receptor antagonists, and anticancer agents. This document details the physicochemical properties, regioselective synthetic pathways, and spectroscopic validation protocols required for high-purity production.[2]

Structural Anatomy & Physicochemical Properties[3][4][5]

The 1,3-diphenylpyrazole core is characterized by a planar five-membered heterocycle.[1][2] The substitution pattern at positions 1, 3, and 4 creates a specific electronic and steric environment that dictates its reactivity and biological binding.[2]

Molecular Architecture

-

Substituents:

-

N1 Position: Phenyl ring.[2][3][4] Sterically twisted relative to the pyrazole plane to minimize repulsion with the C5-proton (or substituent).[1][2]

-

C3 Position: Phenyl ring.[2][3][4][5] Generally coplanar with the pyrazole ring, extending the conjugation system.[2]

-

C4 Position: Ethyl ester (ethoxycarbonyl).[2] This electron-withdrawing group (EWG) increases the acidity of the C5-proton and serves as a versatile handle for derivatization.[1][2]

-

Key Physicochemical Data

| Property | Value / Characteristic | Note |

| Formula | C₁₈H₁₆N₂O₂ | |

| Molecular Weight | 292.33 g/mol | |

| LogP (Calc) | ~4.2 - 4.5 | Highly lipophilic due to bi-aryl system.[1][2] |

| H-Bond Donors | 0 | Lack of NH/OH reduces aqueous solubility.[1][2] |

| H-Bond Acceptors | 3 | Pyrazole N2, Ester Carbonyl O, Ester Ether O. |

| Electronic Character | Electron-deficient core | Due to N2 and C4-Ester pull.[1][2] |

Synthetic Pathways & Regioselectivity[3][9]

A major challenge in pyrazole synthesis is controlling regioselectivity (1,3- vs. 1,5-isomers).[2] For the 1,3-diphenyl-4-carboxylate target, two primary methodologies are employed.[1][2][6][7][8][9]

Method A: The Vilsmeier-Haack Approach (High Regio-Fidelity)

This method is preferred for generating the 4-formyl intermediate, which is subsequently oxidized and esterified.[1][2] It avoids the formation of the 1,5-isomer entirely.[2]

Mechanism:

-

Hydrazone Formation: Acetophenone reacts with phenylhydrazine to form acetophenone phenylhydrazone.[2]

-

Vilsmeier Cyclization: The hydrazone reacts with the Vilsmeier reagent (POCl₃/DMF).[2] The electrophilic Vilsmeier complex attacks the hydrazone methyl group, followed by cyclization to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde .[1][2]

-

Oxidation & Esterification: The aldehyde is oxidized (e.g., KMnO₄ or NaClO₂) to the acid, then esterified (EtOH/H₂SO₄).

Method B: Condensation of 1,3-Dicarbonyls (Direct Route)

The reaction of ethyl benzoylacetate with phenylhydrazine is the most direct route but requires strict pH control to favor the 1,3-isomer over the 1,5-isomer.[2]

-

Protocol: Reflux in ethanol with catalytic acetic acid.

-

Regiochemistry Insight: Phenylhydrazine has two nucleophilic nitrogens.[2] The terminal (

) nitrogen is more nucleophilic and attacks the most electrophilic carbonyl.[2] In ethyl benzoylacetate, the ketone (adjacent to phenyl) is less electrophilic than the ester, but acid catalysis activates the ketone.

Synthetic Workflow Diagram

The following diagram illustrates the decision logic and pathways for synthesizing the target scaffold.

Caption: Comparative synthetic routes. Route A offers higher regiochemical purity; Route B is more convergent but requires separation of isomers.[2]

Spectroscopic Characterization (Validation)

To validate the structure and ensure the absence of the 1,5-isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)

The 1,3-isomer is distinguished by the chemical shift of the proton at position 5 (H-5).[2]

| Proton | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| H-5 (Pyrazole) | 8.40 – 8.55 | Singlet (1H) | Critical Diagnostic. Downfield shift due to the adjacent N1-phenyl and C4-ester group.[1][2] (In 1,5-isomers, H-3 is typically more upfield ~7.8 ppm).[2] |

| N1-Phenyl | 7.65 – 7.80 | Multiplet (2H) | Ortho protons, deshielded by the ring current.[2] |

| C3-Phenyl | 7.90 – 8.05 | Multiplet (2H) | Ortho protons, coplanar conjugation.[2] |

| Aromatic Bulk | 7.30 – 7.55 | Multiplet (6H) | Meta/Para protons of both rings.[2] |

| Ester -CH₂- | 4.25 – 4.35 | Quartet (2H) | Typical ethoxy pattern.[1][2] |

| Ester -CH₃ | 1.30 – 1.40 | Triplet (3H) | Typical ethoxy pattern.[1][2] |

Mass Spectrometry[1][3][5]

Pharmacological Potential & SAR[1][3][10]

The 1,3-diphenylpyrazole-4-carboxylate is not just an intermediate; it is a pharmacophore precursor.[1][2]

Structure-Activity Relationship (SAR)[1]

-

COX-2 Selectivity: The 1,3-diphenyl motif mimics the geometry required to fit into the hydrophobic side pocket of the COX-2 enzyme.[1][2] The C4-substituent (ester) is often converted to a sulfonamide or sulfone in active drugs (e.g., Celecoxib), but the ester itself shows anti-inflammatory potential.

-

Adenosine Antagonism: Derivatives where the ester is converted to an amide or hydrazide show affinity for A3 adenosine receptors.[2]

Derivatization Workflow

The ester group at C4 is the "chemical warhead" for library generation.[2]

Caption: Functional derivatization pathways for drug discovery libraries starting from the ethyl ester scaffold.

References

-

Kira, M. A., et al. (1970). "The Vilsmeier–Haack reaction on some acetophenone hydrazones." Journal of Heterocyclic Chemistry, 7(1), 25-29.[2]

-

Deng, X., & Mani, N. S. (2008).[6] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415.

-

Aggarwal, R., et al. (2011). "Synthesis and biological evaluation of some new 1,3,5-trisubstituted pyrazoles." Medicinal Chemistry Research, 20, 1033–1041.[2] (Validating antimicrobial activity of 1,3-diphenyl derivatives).

-

PubChem Compound Summary. (2025). "Ethyl 1,3-diphenylpyrazole-4-carboxylate."[1][2][10] National Center for Biotechnology Information.[2]

Sources

- 1. Ethyl 3-amino-2-phenylpyrazole-4-carboxylate [webbook.nist.gov]

- 2. Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. orgchemres.org [orgchemres.org]

- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. zenodo.org [zenodo.org]

- 10. PubChemLite - this compound (C18H16N2O2) [pubchemlite.lcsb.uni.lu]

The Medicinal Chemistry of Ethyl 1,3-Diphenyl-1H-pyrazole-4-carboxylate: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, and among its myriad derivatives, the 1,3-diphenyl-1H-pyrazole-4-carboxylate scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate and its analogues. We delve into its applications in oncology, inflammation, and infectious diseases, elucidating the molecular mechanisms that underpin its therapeutic potential. This document is intended to serve as a detailed resource for researchers engaged in the design and development of next-generation pharmaceuticals based on this privileged heterocyclic core.

Introduction: The Pyrazole Core in Modern Drug Design

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, with the pyrazole ring system being a recurring motif in a diverse array of approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in medicinal chemistry. The 1,3-diphenyl-1H-pyrazole-4-carboxylate framework, in particular, offers a versatile three-point substitution pattern that allows for fine-tuning of steric and electronic properties to achieve desired biological activity and pharmacokinetic profiles. This guide will focus on the ethyl ester variant of this core, a common and highly adaptable intermediate in the synthesis of more complex and potent drug candidates.[1]

Synthetic Strategies: Building the 1,3-Diphenyl-1H-pyrazole-4-carboxylate Core

The construction of the this compound scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the phenyl rings.

One-Pot Multi-Component Reactions

One of the most efficient methods for the synthesis of polysubstituted pyrazoles is the one-pot multi-component reaction (MCR). This approach offers several advantages, including operational simplicity, reduced reaction times, and higher overall yields by avoiding the isolation of intermediates. A common MCR for the synthesis of this compound and its derivatives involves the condensation of a phenylhydrazine, a β-ketoester (such as ethyl acetoacetate), and an aldehyde.[2][3]

Caption: One-pot synthesis of the pyrazole core.

Experimental Protocol: One-Pot Synthesis using a Magnetic Ionic Liquid [2][3]

-

To a round-bottom flask, add ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), phenylhydrazine (10 mmol), and 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl4]) (1.5 mmol) as the catalyst.

-

Introduce a flow of oxygen into the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, separate the magnetic ionic liquid catalyst using an external magnet.

-

Wash the catalyst with ethyl acetate and dry under vacuum for reuse.

-

Evaporate the solvent from the product solution.

-

Recrystallize the crude product from isopropanol to afford pure this compound.

1,3-Dipolar Cycloaddition

Another powerful method for pyrazole synthesis is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This approach allows for a high degree of regiocontrol. For the synthesis of this compound, this would typically involve the reaction of a suitably substituted diazo compound with an ethyl phenylpropiolate.[4][5]

Medicinal Chemistry Applications

The this compound scaffold has been extensively explored as a template for the development of a wide range of therapeutic agents. Its derivatives have shown promise in several key areas of medicinal chemistry.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 1,3-diphenyl-1H-pyrazole derivatives. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action.

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Several N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and shown to be potent inhibitors of CDK2.[6] For instance, certain derivatives have demonstrated low micromolar IC50 values against CDK2/cyclin A2.[7] This inhibition leads to cell cycle arrest, typically in the G1 phase, and subsequent apoptosis.

Caption: Mechanism of CDK2 inhibition by pyrazole derivatives.

Experimental Protocol: CDK2/Cyclin A2 Kinase Assay [2][8][9]

-

Prepare a reaction mixture containing kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA), the CDK2/Cyclin A2 enzyme, and a suitable substrate (e.g., Histone H1).

-

Add serial dilutions of the test compound (dissolved in DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (containing a radiolabel such as [γ-³²P]ATP or in a system for luminescence detection like ADP-Glo™).

-

Incubate the reaction at 30°C for a specified time (e.g., 15-45 minutes).

-

Terminate the reaction. For radiometric assays, this involves spotting the mixture onto phosphocellulose paper. For luminescence assays, a reagent is added to stop the reaction and deplete remaining ATP.

-

Quantify the amount of phosphorylated substrate or ADP produced.

-

Calculate the IC50 value from the dose-response curve.

The microtubule network is a critical component of the cytoskeleton, and its disruption can lead to mitotic arrest and apoptosis. Several pyrazole derivatives have been identified as inhibitors of tubulin polymerization, acting at the colchicine binding site.[10][11][12] This disruption of microtubule dynamics is a validated anticancer strategy.

Quantitative Data: In Vitro Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative 1 | A549 (Lung) | 220.20 | [13] |

| Pyrazole Derivative 2 | IGROVI (Ovarian) | 0.04 | [1][14] |

| Pyrazole-Oxindole Conjugate | Various | 1.2-3.0 | [10] |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative | HCT116 (Colon) | 0.39 | [15] |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative | MCF-7 (Breast) | 0.46 | [15] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation.

Many pyrazole derivatives have been designed as selective COX-2 inhibitors, mimicking the mode of action of commercial drugs like celecoxib.[6][16] The 1,3-diphenyl-1H-pyrazole scaffold can be readily functionalized with moieties known to confer COX-2 selectivity, such as a sulfonamide group.

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Protocol: COX Colorimetric Inhibitor Screening Assay [17][18][19]

-

Prepare assay buffer and solutions of ovine COX-1 and human recombinant COX-2.

-

In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add serial dilutions of the test compound or vehicle control.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a short period (e.g., 2 minutes) at 25°C.

-

Read the absorbance at 590 nm.

-

Calculate the percent inhibition and IC50 values for both COX-1 and COX-2 to determine selectivity.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [20][21][22][23]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Carboxamide | S. aureus | 15 | [24] |

| Pyrazole Carboxamide | E. coli | 10 | [24] |

| Dihydrooxazole Derivative | C. albicans | 5 | [25] |

| Pyrazole Carboxamide | B. subtilis | 5 | [25] |

Structure-Activity Relationships (SAR) and Drug-Likeness

Systematic modification of the 1,3-diphenyl-1H-pyrazole-4-carboxylate scaffold has provided valuable insights into the structural requirements for various biological activities.

-

Substitution on the Phenyl Rings: The nature and position of substituents on the N-phenyl and C-phenyl rings significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the pyrazole core and affect binding to target proteins.

-

Modification of the Ethyl Carboxylate Group: The ethyl carboxylate at the 4-position is a versatile handle for further derivatization. Conversion to amides, hydrazides, or other functional groups has led to compounds with enhanced potency and altered pharmacological profiles.[4]

-

ADMET Properties: In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial in the early stages of drug discovery. Pyrazole derivatives generally exhibit favorable drug-like properties, but careful optimization is often required to improve oral bioavailability and reduce potential toxicity.[15][24]

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the rich biological activities of its derivatives underscore its importance as a privileged structure in drug discovery. Future research in this area will likely focus on the development of more potent and selective inhibitors of key biological targets, with a particular emphasis on optimizing pharmacokinetic and safety profiles. The continued exploration of novel derivatives of this core structure holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References

-

Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2021). MDPI. Available at: [Link]

- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (2017).

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Available at: [Link]

-

Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Usiena air - Unisi. Available at: [Link]

-

MIC (µg/ml) of the synthesized compounds and control drugs using the broth microdilution method. (n.d.). ResearchGate. Available at: [Link]

-

Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). PubMed. Available at: [Link]

- CDK2/CyclinA2 Kinase Enzyme System D

-

Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. Available at: [Link]

- COX Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. Available at: [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). PMC. Available at: [Link]

-

Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2010). PubMed. Available at: [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Available at: [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Available at: [Link]

-

New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). PMC. Available at: [Link]

-

Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (n.d.). MDPI. Available at: [Link]

-

COX1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore. Available at: [Link]

-

Broth microdilution Definition. (2025). Fiveable. Available at: [Link]

-

Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2025). PMC. Available at: [Link]

-

Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). (n.d.). ResearchGate. Available at: [Link]

-

Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

-

Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PMC. Available at: [Link]

-

Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (n.d.). ResearchGate. Available at: [Link]

-

Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2025). PubMed. Available at: [Link]

-

Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Usiena air - Unisi. Available at: [Link]

-

Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). PMC. Available at: [Link]

-

Molecular Hybrids Targeting Tubulin Polymerization. (2022). Encyclopedia.pub. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Available at: [Link]

- Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar C

- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. (n.d.).

-

Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). PubMed. Available at: [Link]

- COX (ovine) Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.

-

New pyrazole derivatives. (2019). Cairo University. Available at: [Link]

-

Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. (2017). PubMed. Available at: [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. sid.ir [sid.ir]

- 4. jocpr.com [jocpr.com]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. promega.com [promega.com]

- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]

- 11. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.monash.edu [research.monash.edu]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. fiveable.me [fiveable.me]

- 22. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. mdpi.com [mdpi.com]

- 25. clyte.tech [clyte.tech]

ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate solubility properties

An In-Depth Technical Guide to the Solubility Properties of Ethyl 1,3-Diphenyl-1H-Pyrazole-4-Carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility properties of this compound (CAS No: 7189-03-9). As a key heterocyclic intermediate in medicinal chemistry and materials science, understanding its solubility is paramount for successful synthesis, purification, formulation, and biological screening. This document synthesizes theoretical principles with practical, field-proven methodologies to provide researchers, scientists, and drug development professionals with a robust framework for handling this compound. We will delve into a predictive assessment based on its molecular structure, outline detailed protocols for experimental solubility determination, and discuss strategic approaches to mitigate challenges associated with its predicted low aqueous solubility.

Compound Identity and Physicochemical Profile

Chemical Identity

This compound is a substituted pyrazole, a class of heterocyclic compounds widely recognized as a "privileged scaffold" in drug discovery.[1] Its core structure consists of a five-membered pyrazole ring functionalized with two phenyl groups at positions 1 and 3, and an ethyl carboxylate group at position 4.

-

IUPAC Name: ethyl 1,3-diphenylpyrazole-4-carboxylate[2]

-

CAS Number: 7189-03-9[3]

-

Molecular Weight: 292.33 g/mol

Predicted Physicochemical Properties

Direct experimental data on the solubility of this specific molecule is not extensively published. Therefore, we rely on a combination of its known structural features and well-established predictive models to build a reliable physicochemical profile.

| Property | Predicted Value | Rationale & Implications |

| XlogP | 3.8[2] | This high value indicates significant lipophilicity ("fat-loving") and predicts very low solubility in polar solvents like water. |

| Hydrogen Bond Donors | 0 | The molecule has no N-H or O-H groups to donate hydrogen bonds, reducing its affinity for protic solvents. |

| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | The nitrogen atoms of the pyrazole ring and the oxygen atoms of the ester group can accept hydrogen bonds. |

| Aqueous Solubility | Very Low | Inferred from the high XlogP and the dominance of large, non-polar phenyl groups. |

| pKa (Basic) | Very Low | While the pyrazole ring is weakly basic, the steric hindrance from the adjacent phenyl groups and electron-withdrawing effects likely render it non-ionizable under typical physiological pH conditions (1-9).[4] |

Theoretical Framework and Predictive Solubility Analysis

The solubility of a compound is governed by the balance of intermolecular forces between the solute and solvent molecules.[5] A structural analysis of this compound reveals a molecule dominated by non-polar characteristics.

-

Lipophilic Dominance: The two phenyl rings (C₆H₅) and the ethyl group (-CH₂CH₃) constitute the majority of the molecule's surface area. These non-polar, hydrophobic moieties favor interactions with non-polar organic solvents through van der Waals forces.

-

Polar Contributions: The pyrazole ring and the ethyl carboxylate group (-COOEt) introduce polarity. The nitrogen atoms in the pyrazole ring and the carbonyl and ether oxygens of the ester can act as hydrogen bond acceptors.[6] However, these polar features are largely overshadowed by the bulky, non-polar substituents.

-

Impact of Crystal Lattice Energy: As a solid crystalline compound, energy is required to break apart the crystal lattice before solvation can occur. Strong intermolecular forces within the crystal, such as π-π stacking of the phenyl rings, can lead to higher melting points and lower solubility.[7] A related compound, ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, has a melting point of 105-106°C, suggesting a stable crystal lattice.[8]

Based on this analysis, the compound is predicted to be readily soluble in polar aprotic solvents that can effectively solvate both its polar and non-polar regions, moderately soluble in less polar organic solvents, and poorly soluble in highly polar solvents like water.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent at solvating a wide range of organic molecules, including those with both polar and significant non-polar character.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | Effective at dissolving non-polar and moderately polar compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Less polar than chlorinated solvents, but should still effectively solvate the molecule. |

| Alcohols | Ethanol, Methanol | Moderate to Low | The ability to hydrogen bond is counteracted by the large hydrophobic structure of the solute.[7] |

| Aromatic | Toluene, Benzene | Moderate | "Like-dissolves-like" principle; the phenyl groups of the solute will interact favorably with the aromatic solvent. |

| Non-polar | Hexanes, Heptane | Low | These solvents lack the polarity to interact favorably with the pyrazole and ester functional groups. |

| Aqueous | Water, Buffers (pH 1-9) | Very Low / Insoluble | The high lipophilicity and lack of ionizable groups result in poor interaction with the highly polar, hydrogen-bonding network of water.[4][9] |

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The choice of methodology depends on the required throughput and precision, broadly categorized into thermodynamic and kinetic measurements.[10]

Workflow for Experimental Solubility Determination

The following diagram illustrates a standard workflow for quantitatively assessing the equilibrium solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, which measures the concentration of a saturated solution at equilibrium.[11]

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Curve:

-

Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

-

Perform serial dilutions to create a series of standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Inject each standard into the HPLC system and record the peak area to construct a calibration curve (Peak Area vs. Concentration).

-

-

Sample Incubation:

-

Add an excess of the solid compound (e.g., 2-5 mg) to a vial, ensuring that a significant amount will remain undissolved.

-

Precisely add a known volume of the test solvent (e.g., 1 mL) to the vial.

-

Seal the vials tightly and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm stability.[11]

-

-

Phase Separation:

-

After incubation, allow the vials to stand for 1 hour to let larger particles settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any solid material.

-

Filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles. Self-Validation Step: The presence of visible solid in the vial after incubation validates that a saturated solution was achieved.

-

-

Quantification:

-

Precisely dilute the filtered supernatant with the mobile phase used for HPLC analysis. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the standard curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the diluted sample using the standard curve.

-

Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = Measured Concentration × Dilution Factor

-

-

Strategies for Addressing Poor Aqueous Solubility

For applications in drug development, the predicted low aqueous solubility of this compound presents a significant challenge for formulation and bioavailability. Several strategies can be employed to overcome this limitation.

Formulation Approaches

-

Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can exponentially increase the solubility of lipophilic compounds in an aqueous vehicle.

-

Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at the molecular level can create an amorphous system.[7] Amorphous forms lack a stable crystal lattice, requiring less energy for dissolution and often exhibit significantly higher apparent solubility and dissolution rates.

-

Micellar Solubilization: The use of surfactants (e.g., TPGS-750-M, Polysorbate 80) above their critical micelle concentration can encapsulate the hydrophobic compound within the core of the micelles, effectively "dissolving" it in the aqueous phase.[12]

Logic Diagram for Solubility Enhancement

The selection of an appropriate enhancement strategy is a logical process based on the project's goals and the compound's properties.

Caption: Decision workflow for selecting a solubility enhancement strategy.

Conclusion

This compound is a lipophilic molecule characterized by poor predicted aqueous solubility and good solubility in a range of common organic solvents, particularly polar aprotic solvents like DMSO. This profile is a direct consequence of its molecular structure, which is dominated by two large, non-polar phenyl groups. While its pyrazole core offers some polarity, it is insufficient to overcome the hydrophobic nature of the molecule and lacks easily ionizable sites for pH-dependent solubility modification. For researchers in organic synthesis, solvents like dichloromethane, toluene, or ethanol are practical choices.[7] For professionals in drug development, the inherent low aqueous solubility necessitates the use of enabling formulation technologies, such as co-solvents or solid dispersions, to achieve adequate concentrations for biological evaluation. The experimental protocols and strategic workflows provided in this guide offer a robust foundation for accurately characterizing and effectively managing the solubility of this important chemical entity.

References

- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- Solubility of Things. (n.d.). Pyrazole.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- IJNRD. (2025, December 15). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.

- Chandra, et al. (2014, April 24). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Publishing.

- American Elements. (n.d.). 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- BenchChem. (n.d.). Ethyl 1-methyl-5-phenyl-1h-pyrazole-4-carboxylate.

- Chemistry Online @ UTSC. (n.d.). Solubility.

- ChemSynthesis. (2025, May 20). ethyl 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboxylate.

- ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- PubChemLite. (n.d.). This compound (C18H16N2O2).

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- LookChem. (n.d.). Cas 7189-04-0,1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-METHYL-1,3-DIPHENYL-, ETHYL ESTER.

- Usiena air - Unisi. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. PubChemLite - this compound (C18H16N2O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lookchem.com [lookchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 12. usiena-air.unisi.it [usiena-air.unisi.it]

The Pharmacological Profile of Diphenylpyrazole Carboxylates: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The diphenylpyrazole scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a versatile class of compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological profiles of diphenylpyrazole carboxylates and their carboxamide analogs. We delve into the nuanced structure-activity relationships (SAR) and mechanisms of action that enable these compounds to selectively target key proteins implicated in metabolic disorders, neuropathic pain, neurodegeneration, and oncology. This document serves as a comprehensive resource for drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into the design of next-generation therapeutics based on this privileged scaffold.

Introduction to the Diphenylpyrazole Carboxylate Scaffold

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that has become a highly valued structural motif in pharmaceutical development.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[2] When substituted with phenyl groups at the 1 and 5 positions and bearing a carboxylate or related carboxamide functional group, the resulting diphenylpyrazole carboxylate core becomes a highly versatile template for engaging with a diverse range of biological targets.[1][3]

Core Chemical Structure and Properties

The core structure consists of a central pyrazole ring with phenyl substituents at the N1 and C5 positions. A carboxylate or carboxamide group is typically attached at the C3 position. This arrangement provides a rigid, three-dimensional framework that can be systematically modified at several key positions to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have extensively explored substitutions on the N1-phenyl ring, the C5-phenyl ring, and the C3-carboxamide moiety to fine-tune interactions with specific target proteins.[4][5]

Synthetic Strategies

The synthesis of the diphenylpyrazole core is well-established, most commonly involving the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a diketoester) with a substituted hydrazine.[6][7] This reaction is robust and allows for the introduction of diverse substituents on both the hydrazine and dicarbonyl precursors, enabling the generation of large chemical libraries for screening and optimization.

Caption: General synthetic route to diphenylpyrazole carboxylates and carboxamides.

Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a primary focus for diphenylpyrazole-based therapeutics. This system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and metabolic enzymes, is a critical regulator of numerous physiological processes. Diphenylpyrazoles have been engineered to interact with multiple nodes within this system.

Cannabinoid Receptor 1 (CB1) Antagonists/Inverse Agonists

The most well-known diphenylpyrazole derivative is Rimonabant (SR141716A), the first-in-class selective CB1 receptor antagonist to be approved for clinical use.[8][9]

2.1.1 Mechanism of Action: Differentiating Antagonism and Inverse Agonism

CB1 receptors exhibit a degree of constitutive (agonist-independent) activity.

-

Neutral Antagonists: These ligands bind to the receptor and block agonists from binding but do not affect the receptor's basal activity.

-

Inverse Agonists: These ligands, including Rimonabant, bind to the receptor and stabilize it in an inactive conformation, thereby reducing its constitutive activity.[8][10] This inverse agonism is believed to contribute to both the therapeutic effects and the adverse side-effect profile of compounds like Rimonabant.[10]

2.1.2 The Rise and Fall of Rimonabant: A Case Study

Rimonabant was developed as an anti-obesity medication.[8] By blocking CB1 receptors in the brain and periphery, it reduced appetite and improved metabolic parameters.[5][11] However, it was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, which were linked to its action on central CB1 receptors.[8][12] This pivotal event shifted the focus of research towards developing peripherally restricted CB1 antagonists that do not cross the blood-brain barrier, thereby avoiding these CNS-mediated side effects.

2.1.3 Structure-Activity Relationships (SAR) for CB1 Antagonism

SAR studies on Rimonabant and its analogs have revealed key structural requirements for CB1 receptor affinity and activity.[4]

-

C3-Substituent: The N-piperidino-carboxamide group is crucial for high-affinity binding.[4]

-

N1-Substituent: The 2,4-dichlorophenyl group occupies a key pocket in the receptor.[4]

-

C5-Substituent: A 4-chlorophenyl group is optimal for potency.[5]

| Compound | N1-Substituent | C5-Substituent | C3-Substituent | CB1 K_i (nM) | Selectivity (vs. CB2) | Reference |

| Rimonabant | 2,4-Dichlorophenyl | 4-Chlorophenyl | N-Piperidino-carboxamide | 2 | >500-fold | [10] |

| AM4113 | 2,4-Dichlorophenyl | 4-Chlorophenyl | N-(1-Adamantyl)-carboxamide | 0.80 | 100-fold | [10] |

| Analog 8c | 2,4-Dichlorophenyl | 4-Chlorophenyl | 4-(t-butylcarbamoyl)piperidin-1-yl-carboxamide | 20 (EC50) | >500-fold |

2.1.4 Key Experimental Protocol: CB1 Receptor Binding Assay

This protocol determines the affinity of a test compound for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Preparation: Membranes from cells expressing the human CB1 receptor (e.g., HEK-293 cells) are prepared and stored.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled CB1 ligand (e.g., [³H]CP55,940), and varying concentrations of the test compound in a suitable binding buffer.

-

Incubation: Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the mixture through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. The IC50 (concentration causing 50% displacement) is determined, and the K_i (inhibition constant) is calculated using the Cheng-Prusoff equation.

2.1.5 Key Experimental Protocol: [³⁵S]GTPγS Functional Assay

This assay distinguishes between neutral antagonists and inverse agonists by measuring G-protein activation.

Methodology:

-

Membrane Preparation: Use membranes from cells expressing the CB1 receptor.

-

Reaction Mixture: Combine membranes, varying concentrations of the test compound, and [³⁵S]GTPγS in an assay buffer. To test for inverse agonism, no agonist is added. To test for antagonism, a known CB1 agonist (e.g., CP55,940) is included.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination & Filtration: Stop the reaction and filter through glass fiber filters to capture the [³⁵S]GTPγS bound to the G-proteins.

-

Quantification: Measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Inverse Agonism: A dose-dependent decrease in basal [³⁵S]GTPγS binding indicates inverse agonist activity.

-

Antagonism: A dose-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity.

-

Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[6][13] Inhibiting MAGL increases 2-AG levels, offering therapeutic potential for treating pain, inflammation, and cancer.[7][13] A significant challenge has been developing reversible inhibitors to avoid the unwanted effects associated with permanent, irreversible inhibition.[13]

2.2.1 Mechanism of Action: Reversible Inhibition of MAGL

Diphenylpyrazole carboxamides have been developed as potent and selective reversible inhibitors of MAGL.[6][13] These compounds bind to the active site of the serine hydrolase without forming a permanent covalent bond, offering a more controlled and potentially safer pharmacological profile.

Caption: Mechanism of MAGL inhibition by diphenylpyrazole carboxamides.

2.2.2 Therapeutic Potential: Neuropathic Pain and Oncology

Several diphenylpyrazole carboxamide derivatives have shown significant promise in preclinical models.

-

Neuropathic Pain: One lead compound, Compound 26 , was shown to be a potent MAGL inhibitor (IC50 = 0.51 µM) that effectively relieved neuropathic pain in an in vivo model.[6][13]

-

Oncology: MAGL is overexpressed in aggressive cancer cells. The same compound also demonstrated antiproliferative activity against cancer cell lines that overexpress MAGL.[6][13]

| Compound | Target | IC50 / K_i | Therapeutic Indication | Reference |

| Compound 26 | MAGL | IC50 = 0.51 µM, K_i = 412 nM | Neuropathic Pain, Cancer | [13] |

| URB602 | MAGL | IC50 = 28 µM | Research Tool | [6] |

| CAY10499 | MAGL | (Reference Compound) | Research Tool | [6] |

2.2.3 Key Experimental Protocol: In Vitro MAGL Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAGL.

Methodology:

-

Enzyme Source: Use recombinant human MAGL or lysate from cells overexpressing MAGL.

-

Substrate: A fluorogenic or chromogenic substrate that is hydrolyzed by MAGL is used (e.g., 4-nitrophenyl acetate or a specific fluorescent 2-AG analog).

-

Assay Procedure: a. Pre-incubate the MAGL enzyme with various concentrations of the test compound for a set period (e.g., 15-30 minutes) at room temperature. b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the increase in fluorescence or absorbance over time using a plate reader. The rate of this increase is proportional to enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition versus the log concentration of the inhibitor to determine the IC50 value.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is the other major degradative enzyme of the ECS, primarily responsible for hydrolyzing anandamide (AEA).[14] FAAH inhibitors are pursued for their potential analgesic and anxiolytic effects.[15] Pyrazole-based structures, particularly pyrazole phenylcyclohexylcarbamates, have been developed as potent FAAH inhibitors.[16]

2.3.1 Key Experimental Protocol: In Vitro FAAH Inhibition Assay

The protocol is very similar to the MAGL assay but uses the specific FAAH enzyme and a preferred FAAH substrate.

Methodology:

-

Enzyme Source: Use recombinant human FAAH or cell lysates containing FAAH.

-

Substrate: A common fluorogenic substrate is arachidonoyl-7-amino-4-methylcoumarin (AAMC).

-

Assay Procedure: a. Pre-incubate the FAAH enzyme with the test compound. b. Initiate the reaction by adding the AAMC substrate. c. Monitor the release of the fluorescent 7-amino-4-methylcoumarin product over time.

-

Data Analysis: Determine the reaction rates and calculate the IC50 value as described for the MAGL assay.

Applications in Neurodegenerative Disorders

Beyond the endocannabinoid system, the diphenylpyrazole scaffold has shown remarkable potential in the challenging field of neurodegenerative diseases.

The Case of Anle138b: An Oligomer Modulator

Anle138b is a diphenylpyrazole compound that has emerged as a promising disease-modifying agent for protein aggregation diseases like Alzheimer's and Parkinson's disease.[17][18]

3.2 Mechanism of Action: Blocking Amyloid-β Channels

In Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a key pathological event. These Aβ oligomers can form pores or channels in neuronal membranes, leading to toxic ion influx and cellular dysfunction. Anle138b has been shown to directly block the activity of these conducting Aβ pores without altering the structure of the Aβ oligomers themselves.[17] This novel mechanism prevents downstream toxicity and rescues disease-related phenotypes.

Caption: Mechanism of Anle138b in blocking Aβ channel activity.

3.3 Preclinical Evidence

Oral administration of anle138b in mouse models of Alzheimer's disease restored synaptic plasticity, transcriptional homeostasis, and spatial memory, even when given after the onset of pathology.[17]

Summary and Future Directions

The diphenylpyrazole carboxylate scaffold is a remarkably privileged structure in drug discovery. Its rigid framework and multiple points for chemical modification have enabled the development of highly potent and selective modulators for diverse biological targets.

-

Endocannabinoid System: While the centrally-acting CB1 antagonist Rimonabant was unsuccessful, the knowledge gained has fueled the development of peripherally restricted antagonists and potent, reversible inhibitors of the metabolic enzymes MAGL and FAAH. These newer agents hold significant promise for treating metabolic disorders, chronic pain, and inflammation without the CNS side effects of their predecessors.

-

Neurodegeneration: The novel mechanism of oligomer modulators like anle138b represents a paradigm shift, moving from targeting protein production or clearance to neutralizing the toxicity of existing protein aggregates.

-

Oncology: The anticancer potential of this scaffold is an active and promising area of research, with compounds showing activity against various cancer cell lines.[19][20]

Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, particularly for chronic conditions. Fine-tuning selectivity between related enzyme targets (e.g., MAGL vs. FAAH vs. other serine hydrolases) will be critical for minimizing off-target effects. The continued exploration of this versatile chemical class is poised to deliver novel therapeutics for some of the most challenging human diseases.

References

-

Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. PubMed. [Link]

-

Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. PMC. [Link]

-

Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. PMC. [Link]

-

Rimonabant. Wikipedia. [Link]

-

3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant. PMC. [Link]

-

Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. [Link]

-

Rimonabant - A selective CB1 antagonist. ResearchGate. [Link]

-

Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. ResearchGate. [Link]

-

The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology. PubMed. [Link]

-

The diphenylpyrazole compound anle138b blocks Ab channels and rescues disease phenotypes in a mouse model for amyloid pathology. EMBO Molecular Medicine. [Link]

-

Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters. [Link]

-

Diaryl dihydropyrazole-3-carboxamides with significant in vivo antiobesity activity related to CB1 receptor antagonism: synthesis, biological evaluation, and molecular modeling in the homology model. PubMed. [Link]

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some Novel Diphenyl 1-H-Pyrazole-4-Carbaldehyde Derivatives with Their Anti-Convulsant Activity. IJPPR. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Collection - Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - Journal of Medicinal Chemistry. Figshare. [Link]

-

The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions. PMC. [Link]

-

Synthesis and biological evaluation of novel pyrazole scaffold. ResearchGate. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). MDPI. [Link]

-

Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy. [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). PubMed. [Link]

-

Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. PMC. [Link]

-

Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). ChEMBL. [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]

-

Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. [Link]

-

Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). PubMed. [Link]

-

Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jbclinpharm.org [jbclinpharm.org]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. flore.unifi.it [flore.unifi.it]

- 8. Rimonabant - Wikipedia [en.wikipedia.org]

- 9. The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 1,3-Diphenyl-1H-pyrazole-4-carboxylate

This Application Note is structured to provide a rigorous, high-purity protocol for the regioselective synthesis of ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate .

Common synthetic routes (e.g., the Knorr reaction of ethyl benzoylacetate with phenylhydrazine) frequently yield the 1,5-diphenyl isomer or mixtures thereof. To ensure the specific 1,3-diphenyl connectivity required by the topic, this guide utilizes the Vilsmeier-Haack Formylation strategy, followed by oxidation and esterification. This pathway is the authoritative standard for guaranteeing 1,3-regiochemistry.

Executive Summary & Strategic Rationale

The synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylates presents a classic regioselectivity challenge. The direct condensation of phenylhydrazine with ethyl 2-benzoyl-3-ethoxyacrylate (a common "one-pot" approach) predominantly yields the 1,5-diphenyl isomer due to the nucleophilic attack of the terminal hydrazine nitrogen on the highly electrophilic

To achieve the 1,3-diphenyl substitution pattern with high fidelity, this protocol employs a Sequential Functionalization Strategy :

-

Fixing the N-N-C-Ph Framework: Formation of acetophenone phenylhydrazone locks the phenyl ring at the future 3-position relative to the nitrogen core.

-

Vilsmeier-Haack Cyclization: Introduces the C4 carbon (formyl group) and closes the ring, strictly enforcing the 1,3-geometry.

-

Oxidation & Esterification: Converts the C4-aldehyde to the target ethyl ester.

Reaction Pathway Diagram[1][2]

Figure 1: Step-wise synthetic pathway ensuring 1,3-regioselectivity via Vilsmeier-Haack cyclization.

Detailed Experimental Protocols

Phase 1: Synthesis of Acetophenone Phenylhydrazone

This step establishes the core N-N-C connectivity.

-

Reagents:

-

Protocol:

-

Dissolve 100 mmol of acetophenone in 50 mL of absolute ethanol.

-

Add 100 mmol of phenylhydrazine dropwise with stirring.

-

Add 3-4 drops of glacial acetic acid.

-

Reflux the mixture for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of acetophenone.

-

Cool to room temperature. The hydrazone will precipitate as a solid.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Checkpoint: Product should be a crystalline solid (m.p. ~105-106°C).

Phase 2: Vilsmeier-Haack Cyclization (The "Kira" Synthesis)

This is the critical step that constructs the pyrazole ring with the aldehyde at position 4.

-

Reagents:

-

Acetophenone Phenylhydrazone (from Phase 1)[2]

-

Dimethylformamide (DMF) (5.0 eq - acts as reagent and solvent)

-

Phosphorus Oxychloride (

) (3.0 eq)

-

-

Protocol:

-

Place anhydrous DMF (50 mL) in a round-bottom flask under argon atmosphere.

-

Cool to 0°C in an ice bath.

-

Add

dropwise over 20 minutes. (Caution: Exothermic reaction; Vilsmeier salt formation). Stir for an additional 30 minutes at 0°C. -

Dissolve Acetophenone Phenylhydrazone (20 mmol) in a minimum amount of DMF and add it slowly to the Vilsmeier reagent.

-

Allow the mixture to warm to room temperature, then heat to 60-70°C for 4-6 hours.

-

Work-up: Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. Neutralize carefully with saturated

solution to pH 7-8. -

A yellow precipitate (1,3-diphenyl-1H-pyrazole-4-carbaldehyde) will form.

-

Filter, wash with water, and recrystallize from ethanol.

-

-

Mechanism Note: The Vilsmeier reagent formylates the

-methyl group of the hydrazone, followed by cyclization involving the hydrazone nitrogen. This mechanism strictly enforces the 1,3-diphenyl arrangement.

Phase 3: Oxidation to Carboxylic Acid

Converting the aldehyde to the acid precursor.

-

Reagents:

-

Protocol:

-

Dissolve the aldehyde (10 mmol) in acetone (30 mL).

-

Add a solution of

(15 mmol) in water (20 mL) dropwise at room temperature. -

Stir for 4 hours. The purple color should fade to a brown manganese dioxide precipitate.

-

Filter through a Celite pad to remove

. -

Acidify the filtrate with 1M HCl to pH 2.

-

The carboxylic acid will precipitate. Filter and dry.

-

Phase 4: Esterification to this compound

Final conversion to the target ethyl ester.

-

Reagents:

-

Protocol:

-

Dissolve the acid (5 mmol) in absolute ethanol (20 mL).

-

Add 0.5 mL of concentrated

. -

Reflux for 6-8 hours.

-

Dilute the residue with water and extract with ethyl acetate (

mL). -

Wash organic layer with

and brine. Dry over -

Evaporate solvent to yield the crude ester. Purify via column chromatography (Silica gel, Hexane/EtOAc) if necessary.

-

Analytical Data & Quality Control

To validate the synthesis, compare the obtained spectral data against the expected values for the 1,3-isomer versus the 1,5-isomer.

Table 1: Distinguishing Regioisomers via NMR

| Feature | Target: 1,3-Diphenyl Isomer | Impurity: 1,5-Diphenyl Isomer |

| Synthesis Route | Vilsmeier-Haack (via Hydrazone) | Knorr (Ethyl benzoylacrylate + PhNHNH2) |

| ~150-152 ppm (Deshielded by Ph) | ~140-145 ppm (H or Alkyl) | |

| ~130-135 ppm (Protonated CH) | ~145 ppm (Substituted by Ph) | |

| Singlet at ~8.5 ppm (H-5) | Singlet at ~8.0 ppm (H-3) | |

| NOE Signal | NOE between N-Ph (ortho) and H-5 | NOE between N-Ph (ortho) and C5-Ph (ortho) |

Critical QC Step: Perform a 1D NOE difference experiment .

-

Irradiate the ortho-protons of the N-phenyl ring.

-

1,3-Isomer: You should observe an enhancement of the singlet proton at position 5 (the only proton on the pyrazole ring).

-

1,5-Isomer: You will not see enhancement of the pyrazole proton (H-3) because the C5-phenyl ring sterically blocks the interaction; instead, you might see enhancement of the C5-phenyl protons.

Troubleshooting & Optimization

Yield Optimization

-

Vilsmeier Step: Ensure strictly anhydrous conditions for the

preparation. Moisture hydrolyzes the Vilsmeier salt, reducing yield. -

Oxidation: If

is too harsh (causing ring degradation), use Pinnick Oxidation (Sodium chlorite,

Safety Considerations

-

Phenylhydrazine: Toxic and potential carcinogen. Handle in a fume hood.

-

POCl3: Reacts violently with water. Quench Vilsmeier reactions slowly onto ice.

-

Azide Alternative: Avoid using azide-alkyne cycloaddition (Click chemistry) for this specific target unless 1,4-disubstitution is acceptable; the Vilsmeier route is superior for 1,3-diphenyl specificity.

References

-

Kira, M. A., Aboul-Enein, M. N., & Corkins, W. P. (1970). The Vilsmeier-Haack reaction on hydrazones. Journal of Heterocyclic Chemistry, 7(1), 25-26. Link

-

Menozzi, G., Mosti, L., & Schenone, P. (1987). Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. Journal of Heterocyclic Chemistry, 24(6), 1669-1675. (Discusses regioselectivity of hydrazine additions). Link

-

Deng, X., & Mani, N. S. (2008).[9] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

-

Kidwai, M., et al. (2005). Aqua mediated synthesis of substituted pyrazoles.[6] Catalysis Communications, 6(8), 515-519. (Green chemistry alternatives). Link

-

Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. (General overview of regiochemistry). Link

Sources

- 1. orgchemres.org [orgchemres.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and biological screening of new 1,3-diphenylpyrazoles with different heterocyclic moieties at position-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sonar.ch [sonar.ch]

- 7. scispace.com [scispace.com]

- 8. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]

- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

High-Fidelity Regioselective Synthesis of Ethyl 1,3-Diphenyl-1H-pyrazole-4-carboxylate

Abstract

This application note details a robust protocol for the synthesis of ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate , a privileged scaffold in medicinal chemistry (e.g., COX-2 inhibitors, anticancer agents). Unlike classical Knorr-type condensations of 1,3-dicarbonyls with phenylhydrazine—which frequently yield the thermodynamically favored 1,5-diphenyl isomer or mixtures—this protocol utilizes an oxidative cyclocondensation (via in situ nitrilimine generation) to guarantee high regiochemical fidelity for the 1,3-isomer.

Introduction & Strategic Analysis

The synthesis of 1,3-diphenylpyrazoles presents a classic regioselectivity challenge. The reaction of phenylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents (e.g., ethyl benzoylacetate) is governed by the competing nucleophilicity of the hydrazine nitrogens (

-

The Trap (Classical Route): Direct condensation of ethyl benzoylacetate with phenylhydrazine typically yields 3-phenyl-1-phenyl-5-pyrazolone or the 1,5-diphenyl isomer due to the initial attack of the more nucleophilic

on the most accessible electrophile, followed by cyclization. -

The Solution (Protocol A): To enforce the 1,3-substitution pattern, we employ a [3+2] cycloaddition strategy. This involves the generation of a 1,3-dipole (nitrilimine) from benzaldehyde phenylhydrazone, which undergoes regioselective cycloaddition with ethyl propiolate (or ethyl acrylate followed by oxidation).

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for the regioselective synthesis of the 1,3-diphenyl isomer, avoiding the 1,5-isomer trap.

Materials & Methods

Reagents and Equipment

-

Precursors: Benzaldehyde phenylhydrazone (Synthesized or Commercial), Ethyl propiolate (CAS: 623-47-2).

-

Reagents: N-Chlorosuccinimide (NCS), Triethylamine (TEA).

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous).

-

Equipment: Round-bottom flask, magnetic stirrer, inert gas (Argon/Nitrogen) line, rotary evaporator.

Protocol: Oxidative Cyclocondensation (Huisgen Method)

This protocol is designed for a 10 mmol scale.

Step 1: Synthesis of Hydrazonoyl Chloride (In Situ)

-

Dissolution: In a 100 mL round-bottom flask, dissolve Benzaldehyde phenylhydrazone (1.96 g, 10 mmol) in anhydrous DMF (20 mL).

-

Chlorination: Cool the solution to 0°C. Add N-Chlorosuccinimide (NCS) (1.34 g, 10 mmol) portion-wise over 15 minutes.

-

Note: The reaction is slightly exothermic. Maintain temperature < 5°C to prevent decomposition.

-

-

Activation: Stir at room temperature for 1–2 hours. The formation of the hydrazonoyl chloride intermediate can be monitored by TLC (Hexane:EtOAc 8:2).

Step 2: Cycloaddition[1]

-

Addition of Dipolarophile: To the reaction mixture from Step 1, add Ethyl propiolate (1.08 g, 1.12 mL, 11 mmol).

-

Base-Induced Dipole Formation: Prepare a solution of Triethylamine (TEA) (1.01 g, 1.4 mL, 10 mmol) in DMF (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

-

Critical Parameter: The slow addition of TEA is crucial. It generates the nitrilimine species transiently, preventing dimerization (tetrazine formation) and favoring reaction with the propiolate.

-

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Validation: Reaction completion is indicated by the disappearance of the hydrazonoyl chloride spot on TLC.

-

Step 3: Work-up and Purification[2]

-

Extraction: Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

-

Wash: Wash combined organic layers with water (2 x 50 mL) to remove DMF, followed by brine (50 mL).

-

Drying: Dry over anhydrous

and concentrate under reduced pressure. -

Purification: The crude residue is typically a yellow solid. Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 80:20).

Data Specifications & Yield

| Parameter | Specification |

| Target | This compound |

| Appearance | White to off-white crystalline solid |

| Melting Point | 101–103 °C (Lit. Value) |

| Typical Yield | 75–85% |

| Regioselectivity | >98% 1,3-isomer (Confirmed by NOESY) |

| 1H NMR (CDCl3) |

Troubleshooting & Optimization Logic

The following decision tree assists in troubleshooting common issues during the synthesis.

Figure 2: Troubleshooting logic for nitrilimine-mediated pyrazole synthesis.

Critical Process Parameters (CPP)

-

Water Content: The nitrilimine intermediate is sensitive to hydrolysis. Ensure DMF is

water. -

Base Stoichiometry: Excess base can lead to side reactions. Use 1.0–1.1 equivalents relative to the hydrazonoyl chloride.

-